Benzo[b]thiophene-2-carbonitrile
Overview
Description
Benzo[b]thiophene-2-carbonitrile, also known as 2-Cyanobenzothiophene or Thianaphthene-2-carbonitrile, is a heterocyclic compound with the molecular formula C9H5NS. It is a derivative of benzothiophene, characterized by the presence of a cyano group (-CN) at the second position of the thiophene ring. This compound is of significant interest due to its diverse applications in organic synthesis and potential biological activities .
Mechanism of Action
Target of Action
Benzo[b]thiophene-2-carbonitrile primarily targets the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that localizes in the endoplasmic reticulum membrane . It plays a crucial role in the innate immune system and is produced mainly in endothelial cells and immune-derived cells such as macrophages, dendritic cells, and B cells .
Mode of Action
Upon activation by its agonists, including this compound, STING triggers the IRF and NF-κB pathways . The compound forms two canonical hydrogen bonds, a π-π stacking interaction, and a π-cation interaction with the CDN-binding domain of the STING protein . This interaction leads to a conformational change in the STING protein, activating it .
Pharmacokinetics
This compound exhibits high gastrointestinal absorption and is BBB permeant . Its lipophilicity (Log Po/w) is 1.99 (iLOGP), 2.99 (XLOGP3), 2.77 (WLOGP), 1.81 (MLOGP), and 3.63 (SILICOS-IT), with a consensus Log Po/w of 2.64 .
Biochemical Analysis
Biochemical Properties
Benzo[b]thiophene-2-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of cytochrome P450 enzymes such as CYP1A2 and CYP2C19 . These interactions are crucial as they can influence the metabolism of other compounds and drugs within the body. The compound’s ability to inhibit these enzymes suggests its potential use in modulating metabolic pathways and drug interactions.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cytochrome P450 enzymes can lead to altered gene expression related to metabolic processes . Additionally, the compound’s effects on cell signaling pathways can impact cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of specific enzymes, such as cytochrome P450 enzymes, by binding to their active sites and preventing their normal function . This inhibition can lead to changes in gene expression and metabolic pathways, ultimately affecting cellular functions. The compound’s ability to modulate enzyme activity highlights its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its degradation can lead to the formation of by-products that may have different biochemical effects . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated its potential to alter cellular functions over time, indicating the need for careful monitoring in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular functions. The compound’s role in modulating metabolic pathways underscores its potential as a tool for studying biochemical processes and developing therapeutic agents.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments . Understanding the transport and distribution of the compound is crucial for determining its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . The ability to target specific subcellular locations can enhance the compound’s therapeutic efficacy and reduce potential side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo[b]thiophene-2-carbonitrile can be synthesized through various methods. One common approach involves the reaction of 2-bromo-(het)arylacetonitriles with (het)aryl/alkyldithioesters. This method typically requires the use of a base and a suitable solvent under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester.
Chemical Reactions Analysis
Types of Reactions: Benzo[b]thiophene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of aminobenzothiophenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Reagents like halogens (e.g., bromine) and Friedel-Crafts catalysts (e.g., aluminum chloride) are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Aminobenzothiophenes.
Substitution: Various substituted benzothiophenes.
Scientific Research Applications
Benzo[b]thiophene-2-carbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Cyanothiophene (Thiophene-2-carbonitrile): Similar in structure but lacks the benzene ring fused to the thiophene ring.
Benzo[b]thiophene-2-carboxamide: Another derivative with a carboxamide group instead of a cyano group.
Uniqueness: Benzo[b]thiophene-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical transformations and its potential in activating immune pathways make it a valuable compound in both synthetic and medicinal chemistry .
Properties
IUPAC Name |
1-benzothiophene-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYHXESNWFYTCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073555 | |
Record name | Benzo[b]thiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55219-11-9 | |
Record name | Benzo(b)thiophene-2-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055219119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo[b]thiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo(b)thiophene-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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